molecular formula C22H28O5 B14159602 16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone CAS No. 62411-17-0

16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone

Cat. No.: B14159602
CAS No.: 62411-17-0
M. Wt: 372.5 g/mol
InChI Key: ZWESPJLQSOQNEF-BSLUQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone is a metabolically stable analog of prostaglandin F2α. This compound is known for its high affinity for the FP receptor on ovine luteal cells, binding with much greater affinity (440%) than prostaglandin F2α . It is used primarily in scientific research due to its stability and effectiveness in binding to specific receptors.

Properties

CAS No.

62411-17-0

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2Z,4R,10Z,13R)-14,16-dihydroxy-4-(phenoxymethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

InChI

InChI=1S/C22H28O5/c23-20-14-21(24)19-13-12-17(15-26-16-8-4-3-5-9-16)27-22(25)11-7-2-1-6-10-18(19)20/h1,3-6,8-9,12-13,17-21,23-24H,2,7,10-11,14-15H2/b6-1-,13-12-/t17-,18-,19?,20?,21?/m1/s1

InChI Key

ZWESPJLQSOQNEF-BSLUQMTMSA-N

Isomeric SMILES

C1C/C=C\C[C@H]2C(CC(C2/C=C\[C@@H](OC(=O)C1)COC3=CC=CC=C3)O)O

Canonical SMILES

C1CC=CCC2C(CC(C2C=CC(OC(=O)C1)COC3=CC=CC=C3)O)O

Origin of Product

United States

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